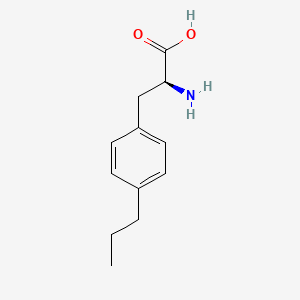

(2S)-2-amino-3-(4-propylphenyl)propanoic acid

Description

(2S)-2-Amino-3-(4-propylphenyl)propanoic acid is a chiral α-amino acid characterized by an S-configuration at the α-carbon and a 4-propylphenyl substituent on the β-carbon. The propyl group (C₃H₇) at the para position of the phenyl ring distinguishes it from naturally occurring aromatic amino acids like phenylalanine or tyrosine.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-propylphenyl)propanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-2-3-9-4-6-10(7-5-9)8-11(13)12(14)15/h4-7,11H,2-3,8,13H2,1H3,(H,14,15)/t11-/m0/s1 |

InChI Key |

YQBMSPAZAPXDGB-NSHDSACASA-N |

Isomeric SMILES |

CCCC1=CC=C(C=C1)C[C@@H](C(=O)O)N |

Canonical SMILES |

CCCC1=CC=C(C=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(4-propylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of transaminase-mediated synthesis, where a prochiral ketone is converted into the desired amino acid using a transaminase enzyme . This method is advantageous due to its high enantioselectivity and environmentally friendly nature.

Industrial Production Methods

Industrial production of (2S)-2-amino-3-(4-propylphenyl)propanoic acid typically involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms to produce the compound in high yields. The fermentation broth is then subjected to purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(4-propylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2S)-2-amino-3-(4-propylphenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(4-propylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to act as an agonist or antagonist at certain receptor sites, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is known to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropanoic Acid Derivatives

The table below compares (2S)-2-amino-3-(4-propylphenyl)propanoic acid with key analogs, highlighting structural variations and inferred physicochemical/biological properties:

*Inferred from LAT1 substrate trends in .

Key Structural and Functional Differences

- Lipophilicity : The 4-propyl group increases hydrophobicity compared to methyl () or hydroxylated derivatives (). This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Electronic Effects: Electron-donating groups (e.g., 4-hydroxy in L-tyrosine) increase polarity and hydrogen bonding, while electron-withdrawing substituents (e.g., nitro/phosphonomethyl in ) may alter acidity or receptor binding .

- Biological Activity: L-Dopa (3,4-dihydroxyphenyl) is clinically used for dopamine synthesis, whereas 4-propylphenyl derivatives may target amino acid transporters (LAT1) due to structural mimicry of large neutral amino acids .

Limitations of Current Evidence

- Direct data on (2S)-2-amino-3-(4-propylphenyl)propanoic acid are scarce; inferences rely on structurally related compounds.

- Experimental properties (e.g., logP, IC₅₀) are absent in provided sources, necessitating further characterization.

Biological Activity

(2S)-2-amino-3-(4-propylphenyl)propanoic acid, commonly referred to as a phenylalanine derivative, has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects and receptor interactions. This compound's structure is characterized by an amino acid backbone with a propylphenyl side chain, which is essential for its pharmacological properties.

- Molecular Formula : CHNO

- Molecular Weight : 219.28 g/mol

- Functional Groups : The compound contains an amino group (-NH), a carboxylic acid group (-COOH), and an aromatic ring, which contribute to its biological activity.

The biological activity of (2S)-2-amino-3-(4-propylphenyl)propanoic acid is primarily attributed to its interaction with various receptors and enzymes involved in inflammatory processes. Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation.

Key Findings:

- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can significantly reduce inflammation markers such as COX-2 and interleukin-1 beta (IL-1β). For instance, one study reported a reduction in COX-2 expression by up to 82.5% when treated with specific analogs of this compound .

- Oxidative Stress Reduction : The compound also appears to mitigate oxidative stress by decreasing levels of inducible nitric oxide synthase (iNOS), which is often elevated during inflammatory responses. One study observed a 45.6% reduction in iNOS levels following treatment .

- Receptor Binding Affinity : The compound exhibits binding affinity towards EP receptors (EP1-4), indicating potential roles in modulating pain and inflammation pathways through these receptors .

Case Studies

Several studies have investigated the biological effects of (2S)-2-amino-3-(4-propylphenyl)propanoic acid and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.